molecular formula C17H14N4O4S B12585617 1-{6-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl}-L-proline CAS No. 648915-80-4

1-{6-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl}-L-proline

Cat. No.: B12585617
CAS No.: 648915-80-4
M. Wt: 370.4 g/mol
InChI Key: DXKNRFFXNXVNMR-LBPRGKRZSA-N
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Description

1-{6-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl}-L-proline is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline ring system fused with a thiazolidine moiety and a proline residue. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-{6-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl}-L-proline involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core is synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.

    Introduction of the Thiazolidine Moiety: The thiazolidine ring is introduced via a reaction between a suitable thioamide and an α-haloketone, leading to the formation of the thiazolidine-2,4-dione structure.

    Coupling with Proline: The final step involves the coupling of the quinazoline-thiazolidine intermediate with L-proline using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Chemical Reactions Analysis

1-{6-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl}-L-proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinazoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, where nucleophiles such as amines or thiols replace substituents on the ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-{6-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl}-L-proline has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.

    Medicine: The compound is investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{6-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl}-L-proline involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The quinazoline ring system is crucial for this interaction, as it mimics the natural substrate of the enzyme, leading to competitive inhibition. Additionally, the thiazolidine moiety contributes to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

1-{6-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl}-L-proline can be compared with other similar compounds, such as:

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as kinase inhibitors in cancer therapy, share the quinazoline core but differ in their substituents and overall structure.

    Thiazolidinediones: Compounds like pioglitazone and rosiglitazone, used in the treatment of diabetes, contain the thiazolidine-2,4-dione moiety but lack the quinazoline ring.

    Proline Derivatives: Compounds like enalapril and lisinopril, which are used as ACE inhibitors, contain the proline residue but differ in their overall structure and target enzymes.

Properties

CAS No.

648915-80-4

Molecular Formula

C17H14N4O4S

Molecular Weight

370.4 g/mol

IUPAC Name

(2S)-1-[6-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H14N4O4S/c22-15-13(26-17(25)20-15)7-9-3-4-11-10(6-9)14(19-8-18-11)21-5-1-2-12(21)16(23)24/h3-4,6-8,12H,1-2,5H2,(H,23,24)(H,20,22,25)/t12-/m0/s1

InChI Key

DXKNRFFXNXVNMR-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@H](N(C1)C2=NC=NC3=C2C=C(C=C3)C=C4C(=O)NC(=O)S4)C(=O)O

Canonical SMILES

C1CC(N(C1)C2=NC=NC3=C2C=C(C=C3)C=C4C(=O)NC(=O)S4)C(=O)O

Origin of Product

United States

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